molecular formula C16H23NO6 B3037603 Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid CAS No. 499995-83-4

Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Cat. No.: B3037603
CAS No.: 499995-83-4
M. Wt: 325.36 g/mol
InChI Key: DMWARYCUBBJWKQ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a Boc-protected amino group, a phenyl ring substituted with two methoxy groups, and a propionic acid moiety. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.

    Formation of the phenyl ring: The phenyl ring with methoxy substituents is introduced through a series of reactions, such as Friedel-Crafts alkylation or acylation.

    Coupling of the protected amino acid: The protected amino acid is coupled with the phenyl ring using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Coupling reagents like EDCI or DCC are used for amide bond formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid moiety can produce alcohols.

Scientific Research Applications

Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. Additionally, it can modify proteins through covalent bonding, altering their function and stability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Boc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid: Similar structure but with a single methoxy group on the phenyl ring.

    Boc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid: Similar structure with methoxy groups at different positions on the phenyl ring.

    Boc-(S)-3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid: Similar structure with methoxy groups at different positions on the phenyl ring.

Uniqueness

Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The Boc protection of the amino group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.

Biological Activity

Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid, also known as Boc-L-DOPA, is a significant compound in medicinal chemistry and biological research. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C16H23NO6C_{16}H_{23}NO_6 and a molecular weight of approximately 325.36 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability during synthesis and biological studies. The presence of two methoxy groups on the phenyl ring contributes to its unique reactivity and potential biological interactions .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The amino and phenyl groups play crucial roles in binding to these targets, leading to diverse biochemical effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a ligand for neurotransmitter receptors, potentially influencing neuronal signaling pathways.

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It is utilized in studies focusing on neurodegenerative diseases, where it serves as a building block for synthesizing peptides that mimic neurotransmitters or protect neuronal cells from damage .

2. Drug Development

The compound is explored as a scaffold for developing new therapeutic agents, particularly those targeting neurological disorders. Its structural features allow for modifications that can enhance pharmacological activity or selectivity .

Case Studies

  • Enzyme Interaction Studies : A study investigated the binding affinity of this compound to various enzymes. Results demonstrated significant inhibition of specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Neurotransmitter Analog Studies : In vitro studies showed that the compound could function as an analog to neurotransmitters, influencing synaptic transmission and neuronal excitability. These findings support its use in developing treatments for conditions like Parkinson's disease .

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acidEnantiomeric variantDifferent stereochemistry may affect biological activity
3-Amino-4-methoxyphenylalanineLacks the Boc groupMore polar; potential different solubility characteristics
4-Methyl-L-DOPASimilar core structurePrimarily used in Parkinson's disease treatment

This table highlights how this compound stands out due to its specific methoxy substitutions and protective Boc group, which influence both its reactivity and potential applications in medicinal chemistry.

Properties

IUPAC Name

(3S)-3-(2,3-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-13(18)19)10-7-6-8-12(21-4)14(10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWARYCUBBJWKQ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601136705
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499995-83-4
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499995-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Reactant of Route 2
Reactant of Route 2
Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Reactant of Route 3
Reactant of Route 3
Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Reactant of Route 4
Reactant of Route 4
Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Reactant of Route 5
Reactant of Route 5
Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.